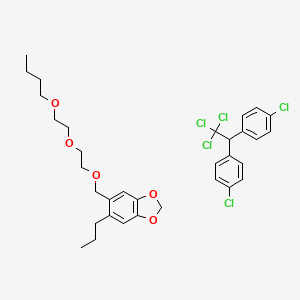![molecular formula C22H38N2O7 B14415719 ethane;ethyl N-[2-(propoxymethyl)phenyl]carbamate;2-hydroxy-2-oxoacetate;1-methylpyrrolidin-1-ium CAS No. 80293-72-7](/img/structure/B14415719.png)
ethane;ethyl N-[2-(propoxymethyl)phenyl]carbamate;2-hydroxy-2-oxoacetate;1-methylpyrrolidin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethane; ethyl N-[2-(propoxymethyl)phenyl]carbamate; 2-hydroxy-2-oxoacetate; 1-methylpyrrolidin-1-ium is a complex organic compound with the molecular formula C22H38N2O7. This compound is characterized by its unique structure, which includes ethane, ethyl carbamate, and pyrrolidinium components. It is used in various scientific research applications due to its diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethane; ethyl N-[2-(propoxymethyl)phenyl]carbamate; 2-hydroxy-2-oxoacetate; 1-methylpyrrolidin-1-ium involves multiple steps, including the formation of carbamate and pyrrolidinium derivatives. The reaction typically starts with the preparation of ethyl N-[2-(propoxymethyl)phenyl]carbamate through the reaction of ethyl chloroformate with N-[2-(propoxymethyl)phenyl]amine under basic conditions. This intermediate is then reacted with 2-hydroxy-2-oxoacetate and 1-methylpyrrolidin-1-ium to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, solvent selection, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethane; ethyl N-[2-(propoxymethyl)phenyl]carbamate; 2-hydroxy-2-oxoacetate; 1-methylpyrrolidin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethane; ethyl N-[2-(propoxymethyl)phenyl]carbamate; 2-hydroxy-2-oxoacetate; 1-methylpyrrolidin-1-ium is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethane; ethyl N-[2-(propoxymethyl)phenyl]carbamate; 2-hydroxy-2-oxoacetate; 1-methylpyrrolidin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl carbamate: A simpler carbamate derivative used in organic synthesis.
1-Methylpyrrolidinium: A related pyrrolidinium compound with similar properties.
2-Hydroxy-2-oxoacetate: A related oxoacetate compound used in similar applications.
Uniqueness
Ethane; ethyl N-[2-(propoxymethyl)phenyl]carbamate; 2-hydroxy-2-oxoacetate; 1-methylpyrrolidin-1-ium is unique due to its complex structure and multifunctional properties. It combines the characteristics of carbamates, oxoacetates, and pyrrolidinium compounds, making it versatile for various research and industrial applications.
Propiedades
Número CAS |
80293-72-7 |
|---|---|
Fórmula molecular |
C22H38N2O7 |
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
ethane;ethyl N-[2-(propoxymethyl)phenyl]carbamate;2-hydroxy-2-oxoacetate;1-methylpyrrolidin-1-ium |
InChI |
InChI=1S/C13H19NO3.C5H11N.C2H2O4.C2H6/c1-3-9-16-10-11-7-5-6-8-12(11)14-13(15)17-4-2;1-6-4-2-3-5-6;3-1(4)2(5)6;1-2/h5-8H,3-4,9-10H2,1-2H3,(H,14,15);2-5H2,1H3;(H,3,4)(H,5,6);1-2H3 |
Clave InChI |
ABNARGQPNORECO-UHFFFAOYSA-N |
SMILES canónico |
CC.CCCOCC1=CC=CC=C1NC(=O)OCC.C[NH+]1CCCC1.C(=O)(C(=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



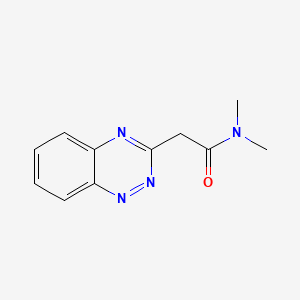

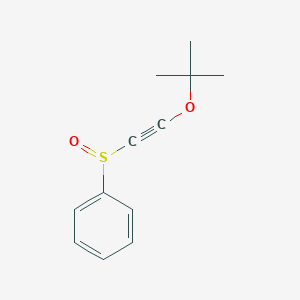
![2-[4-(Acetyloxy)-5-oxofuran-2(5H)-ylidene]ethane-1,1-diyl diacetate](/img/structure/B14415657.png)

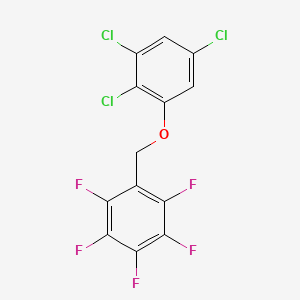
![1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14415682.png)

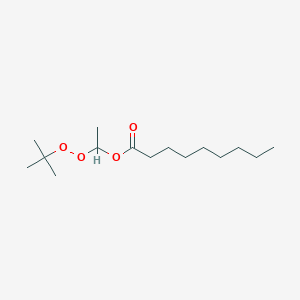
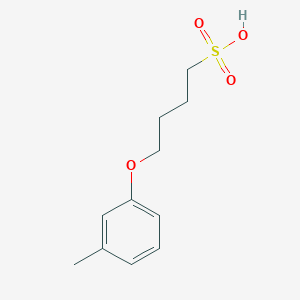

![Dimethyl [2-(tert-butylimino)ethenyl]phosphonate](/img/structure/B14415704.png)
